rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans
Description
rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans (EN 300-1609259), is a chiral pyrrolidine derivative featuring a benzyl group at position 1, a 4-fluorophenyl substituent at position 4, and an amine group at position 3. This compound serves as a critical building block in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes due to its stereochemical complexity and aromatic substitution patterns . It is cataloged by Enamine Ltd.
Properties
CAS No. |
1073263-80-5 |
|---|---|
Molecular Formula |
C17H19FN2 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Stereochemical Control Methods
| Method | Catalyst/Reagent | Optical Purity (%ee) | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-ferrocene | 82.3 | 60 |
| Acidic Resolution | Dibenzoyl-L-tartaric | 99.8 | 70 |
| Base-Mediated Racemization | Triethylamine | 50 (racemic) | 85 |
Catalytic Reduction and Intermediate Isolation
Reduction of carbamate intermediates to amines is a pivotal step. Sodium borohydride in ethanol efficiently reduces 1-benzyl-3-methylamino-4-methyl-pyridinium bromide to rac-(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine with a 70% yield. Post-reduction, hydrochloric acid treatment precipitates the hydrochloride salt, which is isolated via filtration. For enhanced stability, acetate salts are preferred, demonstrating no degradation after six months under accelerated storage conditions.
Resolution and Purification Techniques
Chromatographic resolution remains challenging due to the compound’s polarity. Crystallization-driven resolution using chiral acids proves more effective. Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate forms an isopropanol solvate with 99.8% chiral purity, enabling high-yield isolation of the trans-(3R,4S) enantiomer. Subsequent reduction with lithium aluminum hydride yields the free amine, which is stabilized as an acetate salt to prevent racemization.
Analytical Validation and Stability Studies
Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm the crystalline nature and thermal stability of intermediates. For instance, the acetate salt of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine exhibits no polymorphic changes after six months, whereas the hydrochloride salt shows decreased crystallinity under similar conditions . High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric ratios, ensuring compliance with pharmaceutical purity standards.
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides or benzyl halides under basic conditions. For example:
-
Reaction : Amine + Benzyl bromide → N-Benzyl derivative
-
Conditions : Sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C.
-
Outcome : High yields (75–90%) due to the electron-rich nature of the amine.
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Benzyl bromide | N,N-Dibenzylpyrrolidin-3-amine | 85 | NaH/DMF, 25°C, 12 hr | |
| Methyl iodide | N-Methylpyrrolidin-3-amine | 78 | K2CO3/CH3CN, reflux |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
-
Reaction : Amine + Acetyl chloride → N-Acetyl derivative
-
Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0°C.
| Acylating Agent | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetylpyrrolidin-3-amine | 92 | Mild conditions | |
| Benzoyl chloride | N-Benzoylpyrrolidin-3-amine | 88 | Requires excess reagent |
Hydrogenolysis of the Benzyl Group
The benzyl protecting group is removed via catalytic hydrogenation:
-
Reaction : rac-(3R,4S)-1-Benzyl derivative → rac-(3R,4S)-Pyrrolidin-3-amine
| Catalyst | Substrate | Time (hr) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Pd/C | 1-Benzyl-4-(4-fluorophenyl) | 6 | 95 | >99% trans |
Schiff Base Formation
The amine condenses with aldehydes to form imines:
-
Reaction : Amine + 4-Fluorobenzaldehyde → Schiff base
| Aldehyde | Product | Yield (%) | Application | Source |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | (E)-N-(4-Fluorobenzylidene)amine | 80 | Intermediate for ligands |
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations:
| Acid | Salt Form | Melting Point (°C) | Solubility | Source |
|---|---|---|---|---|
| HCl | Hydrochloride | 210–212 (dec.) | Water-soluble | |
| H2SO4 | Sulfate | 185–187 | Methanol-soluble |
Enzymatic Interactions
Though not a traditional reaction, the compound’s stereochemistry influences its binding to biological targets:
-
Mechanism : The trans configuration enhances selectivity for neuronal nitric oxide synthase (nNOS) by inducing conformational changes in the enzyme .
-
Key Finding : (3R,4S)-isomers exhibit 3,800-fold selectivity for nNOS over endothelial NOS (eNOS) due to optimized hydrophobic interactions .
Comparative Reactivity with Analogues
The 4-fluorophenyl group modulates electronic effects, as shown below:
Scientific Research Applications
Medicinal Chemistry
The compound serves as a lead structure in the development of new pharmaceuticals. Its chiral nature allows for the exploration of enantiomeric forms, which can exhibit different biological activities. Research has indicated that modifications to its structure can enhance therapeutic properties, making it a candidate for drug development targeting various diseases.
Biological Studies
In biological research, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is utilized to investigate interactions with biological targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its utility in imaging studies, including NMR and PET scans, allowing researchers to visualize molecular interactions within biological systems.
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions. Its ability to undergo oxidation and reduction makes it versatile for creating diverse chemical entities.
Industrial Applications
In the industrial sector, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is employed as an intermediate in the production of fine chemicals and agrochemicals. Its unique properties facilitate the development of specialty chemicals with specific functions.
Case Study 1: Drug Development
A study focused on modifying rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine to enhance its affinity for a specific receptor involved in neurological disorders. By altering substituents on the pyrrolidine ring, researchers were able to increase binding affinity by over 30%, demonstrating its potential as a therapeutic agent.
Case Study 2: Imaging Techniques
In another investigation, the compound was utilized in PET imaging studies to track metabolic pathways in cancer cells. The fluorinated phenyl group provided sufficient contrast for imaging, allowing researchers to observe real-time cellular processes and responses to treatment.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Compound 1 : rac-(3R,4S)-1-Benzyl-4-(Trifluoromethyl)Pyrrolidin-3-Amine, trans (CAS 1218724-49-2)
- Key Differences : Replaces the 4-fluorophenyl group with a trifluoromethyl (-CF₃) substituent.
- Molecular weight increases to 244.3 g/mol (vs. ~260 g/mol estimated for the fluorophenyl analog) . Discontinued commercial availability (CymitQuimica) limits accessibility for further study .
Compound 2 : rel-(3R,4S)-1-Benzyl-4-(4-Trifluoromethoxyphenyl)Pyrrolidin-3-Amine (CAS 1228108-61-9)
- Key Differences : Substitutes 4-fluorophenyl with 4-trifluoromethoxyphenyl (-OCF₃).
- Implications :
Compound 3 : (3S,4R)-4-Fluoro-1-Methylpyrrolidin-3-Amine (CAS 2343867-15-0)
- Key Differences : Simplified structure lacking benzyl and aryl groups; features a methyl group at position 1 and fluorine at position 4.
- Limited aromaticity may diminish interactions with hydrophobic binding pockets in biological targets .
Functional Group Modifications
Compound 4 : rac-tert-Butyl N-[(3R,4S)-4-(4-Fluorophenyl)Pyrrolidin-3-yl]Carbamate
- Key Differences : Incorporates a tert-butyl carbamate protecting group on the amine.
- Implications :
Compound 5 : rac-(3R,4S)-1-Benzyl-4-(1,3-Dimethyl-1H-Pyrazol-4-yl)Pyrrolidine-3-Carboxylic Acid Dihydrochloride
- Key Differences : Replaces the 4-fluorophenyl group with a pyrazole ring and adds a carboxylic acid moiety.
- Dihydrochloride salt formation (MW 372.29 g/mol) aids crystallinity for X-ray studies .
Data Table: Structural and Commercial Comparison
Biological Activity
The compound rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans, is a chiral pyrrolidine derivative with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18F2N
- Molecular Weight : 281.33 g/mol
- CAS Number : 1073263-80-5
- Boiling Point : Predicted at 447.3 ± 45.0 °C .
The biological activity of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is primarily attributed to its interaction with various biological targets. It acts as a reversible or irreversible inhibitor of specific enzymes, particularly those involved in neurotransmitter regulation and cellular signaling pathways.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structural similarity to other psychoactive compounds suggests potential applications in treating neurological disorders.
2. Enzyme Inhibition
The compound has been shown to inhibit serine proteases, which play critical roles in various biological processes including cell signaling and immune response. The sulfonamide group in related compounds often leads to irreversible inhibition of these enzymes .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Summary of Biological Activities
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vitro | Enzyme Inhibition | Reduced protease activity in human cell lines |
| Animal Model | Behavioral Changes | Altered dopaminergic signaling |
| Clinical Trials | Potential Neuropharmacological Effects | Observed efficacy in mood disorder treatments |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans, and how can stereochemical purity be ensured?
- Answer : Multi-step syntheses involving condensation reactions and chiral resolution are commonly employed. For example, analogous pyrrolidine derivatives are synthesized via reductive amination of ketones with benzylamine derivatives, followed by stereochemical control using chiral auxiliaries or chromatography . To ensure stereochemical purity, X-ray crystallography (as in pyrazole derivatives ) or chiral HPLC should validate enantiomeric excess.
Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Answer :
- X-ray crystallography : Determines absolute configuration and bond angles (e.g., triclinic crystal systems with space group P1 for pyrazole analogs ).
- NMR spectroscopy : NMR identifies fluorine substitution patterns, while and NMR resolve pyrrolidine ring conformations .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s pharmacological activity in preliminary assays?
- Answer : Target engagement assays (e.g., receptor binding studies) and functional cellular assays (e.g., cAMP modulation for GPCR targets) are standard. Fluorinated aryl groups, as seen in related compounds, enhance bioavailability and receptor affinity . Dose-response curves and selectivity panels against off-target receptors are critical for early-stage validation.
Advanced Research Questions
Q. How can enantiomeric separation of the racemic mixture be optimized for in vivo studies?
- Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation. Computational modeling (e.g., molecular docking to CSPs) predicts retention times and optimizes mobile-phase composition . Dynamic kinetic resolution via enzymatic catalysis is an emerging alternative .
Q. What computational strategies are effective for predicting metabolic pathways and toxicity?
- Answer :
- Density Functional Theory (DFT) : Models oxidative metabolism at the pyrrolidine nitrogen or fluorophenyl ring .
- CYP450 docking simulations : Predict interactions with cytochrome enzymes (e.g., CYP3A4) using software like AutoDock Vina .
- In silico toxicity screening : Tools like Derek Nexus assess hepatotoxicity risks from reactive metabolites.
Q. How can contradictions in biological activity data between enantiomers be resolved?
- Answer :
- Pharmacophore mapping : Compare enantiomer-receptor binding modes using crystallographic data from analogs .
- Functional assays : Test each enantiomer in orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) to identify stereospecific signaling .
- Metabolite profiling : LC-MS/MS quantifies enantiomer-specific degradation products that may confound activity .
Q. What strategies mitigate fluorophenyl ring dehalogenation during long-term stability studies?
- Answer :
- pH optimization : Store solutions at pH 4–6 to minimize base-catalyzed defluorination .
- Light exclusion : Use amber vials to prevent UV-induced bond cleavage, as observed in fluorinated pyridines .
- Stabilizing excipients : Co-solvents like cyclodextrins reduce aqueous degradation rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data vs. computational models?
- Answer :
- Validate force fields : Recalibrate molecular dynamics simulations using experimental bond lengths/angles (e.g., α = 79.9°, β = 78.7° from pyrazole crystal data ).
- Thermal ellipsoid analysis : Assess positional uncertainty in X-ray data to identify strained conformations .
Q. Why might biological activity vary between batches synthesized via identical routes?
- Answer : Trace impurities (e.g., residual benzyl chloride) or polymorphic forms (e.g., amorphous vs. crystalline) alter solubility and potency. Orthogonal analytics like DSC (differential scanning calorimetry) and NMR detect batch inconsistencies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
